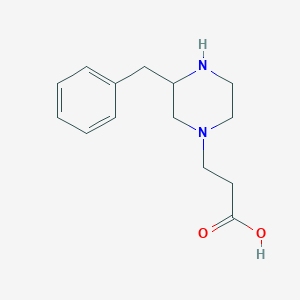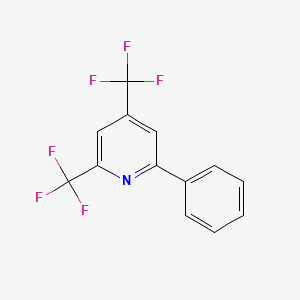
1,4-Bis(trifluoroacetylamino)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Bis(trifluoroacetylamino)benzene is an organic compound characterized by the presence of two trifluoroacetylamino groups attached to a benzene ring at the 1 and 4 positions
Méthodes De Préparation
The synthesis of 1,4-Bis(trifluoroacetylamino)benzene typically involves the reaction of 1,4-diaminobenzene with trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:
C6H4(NH2)2+2CF3CO2O→C6H4(NHC(O)CF3)2+2CH3COOH
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
1,4-Bis(trifluoroacetylamino)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can convert the trifluoroacetylamino groups to amino groups.
Substitution: The trifluoroacetylamino groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,4-Bis(trifluoroacetylamino)benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mécanisme D'action
The mechanism of action of 1,4-Bis(trifluoroacetylamino)benzene involves its interaction with specific molecular targets, leading to various biochemical effects. The trifluoroacetylamino groups can form hydrogen bonds and other interactions with biological molecules, influencing their function and activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
1,4-Bis(trifluoroacetylamino)benzene can be compared with other similar compounds, such as:
1,4-Bis(trifluoromethyl)benzene: This compound has trifluoromethyl groups instead of trifluoroacetylamino groups, leading to different chemical properties and applications.
1,4-Diaminobenzene: The precursor to this compound, which has amino groups instead of trifluoroacetylamino groups.
1,4-Bis(acetylamino)benzene: Similar to this compound but with acetylamino groups instead of trifluoroacetylamino groups.
The uniqueness of this compound lies in its trifluoroacetylamino groups, which impart distinct chemical properties such as increased electron-withdrawing effects and enhanced stability.
Propriétés
Numéro CAS |
404-28-4 |
|---|---|
Formule moléculaire |
C10H6F6N2O2 |
Poids moléculaire |
300.16 g/mol |
Nom IUPAC |
2,2,2-trifluoro-N-[4-[(2,2,2-trifluoroacetyl)amino]phenyl]acetamide |
InChI |
InChI=1S/C10H6F6N2O2/c11-9(12,13)7(19)17-5-1-2-6(4-3-5)18-8(20)10(14,15)16/h1-4H,(H,17,19)(H,18,20) |
Clé InChI |
IRUADIGSCKQVHY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1NC(=O)C(F)(F)F)NC(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![8-Methoxy-5-methyl-3-(oxolan-2-ylmethyl)pyrimido[5,4-b]indol-4-one](/img/structure/B14172113.png)
![Ethyl 4-[(4-bromophenyl)(phenyl)amino]benzoate](/img/structure/B14172127.png)


![1,4-Bis(prop-2-enyl)-1,4-diazoniabicyclo[2.2.2]octane](/img/structure/B14172149.png)
![n-[(1,3-Dioxo-1,3-dihydro-2h-isoindol-2-yl)acetyl]serine](/img/structure/B14172156.png)






